Butylamine, N-(2-(triethylsiloxy)ethyl)-
Description
Butylamine, N-(2-(triethylsiloxy)ethyl)-, is a specialized amine derivative featuring a butylamine backbone modified with a 2-(triethylsiloxy)ethyl substituent. This structural modification introduces a silicon-containing triethylsiloxy (TES) group, which significantly alters the compound's physicochemical properties compared to unmodified butylamine. The TES group enhances hydrophobicity and may improve thermal stability, making the compound suitable for applications in organic synthesis, pharmaceuticals, and materials science.
Key characteristics of butylamine (CAS 109-73-9) include:
- Molecular formula: C₄H₁₁N
- Classification: Primary aliphatic amine
- Applications: Precursor in drug synthesis, corrosion inhibitors, and polymer chemistry .
The TES modification likely expands its utility in siloxane-based materials or as a protecting group in multistep syntheses.
Properties
CAS No. |
20467-03-2 |
|---|---|
Molecular Formula |
C12H29NOSi |
Molecular Weight |
231.45 g/mol |
IUPAC Name |
N-(2-triethylsilyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C12H29NOSi/c1-5-9-10-13-11-12-14-15(6-2,7-3)8-4/h13H,5-12H2,1-4H3 |
InChI Key |
QJVZLNOTHWMQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCO[Si](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butylamine, N-(2-(triethylsiloxy)ethyl)- typically involves the reaction of butylamine with a triethylsiloxyethyl halide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Butylamine, N-(2-(triethylsiloxy)ethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction efficiency and yield. The reaction mixture is then purified using distillation or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butylamine, N-(2-(triethylsiloxy)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triethylsiloxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Butylamine, N-(2-(triethylsiloxy)ethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Butylamine, N-(2-(triethylsiloxy)ethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares Butylamine, N-(2-(triethylsiloxy)ethyl)- with selected analogs:
Key Observations:
Hydrophobicity : The TES group in Butylamine, N-(2-(triethylsiloxy)ethyl)-, confers greater hydrophobicity than analogs like N-(3-chloropropyl)butylamine, which has polar chloro groups. This property is critical for applications requiring lipid membrane penetration or silicone compatibility .
The TES group may reduce metabolic degradation, extending half-life in vivo .
Synthetic Challenges : Analogous TES-containing compounds often require careful workup due to similar polarities between intermediates and byproducts, as seen in acetylated butylamine reactions .
Physicochemical Properties
Predicted properties for Butylamine, N-(2-(triethylsiloxy)ethyl)-, based on analogs (e.g., ):
- Collision Cross Section (CCS) : ~171 Ų (predicted for [M+H]+ adduct), comparable to benzodioxan-containing analogs.
- Solubility : Likely low in water (<1 mg/mL) due to the TES group; soluble in organic solvents like toluene or THF.
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